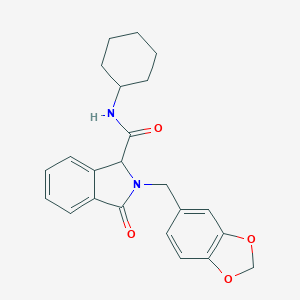
2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of tyrosine kinase inhibitors, which are known for their ability to inhibit the activity of specific enzymes involved in cell signaling pathways.
作用机制
2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide acts as a competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key player in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting the activity of EGFR, 2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide can block the downstream signaling pathways that lead to cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of human vascular smooth muscle cells, which play a role in the development of atherosclerosis. 2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide has also been shown to reduce the growth of human glioblastoma cells, which are highly aggressive brain tumors.
实验室实验的优点和局限性
The main advantage of using 2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide in lab experiments is its specificity for the EGFR tyrosine kinase, which allows for targeted inhibition of this enzyme without affecting other signaling pathways. However, one limitation of this compound is its relatively low potency compared to other tyrosine kinase inhibitors, which may require higher concentrations for effective inhibition.
未来方向
There are several potential future directions for research on 2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide. One area of interest is the development of more potent analogs of this compound that can achieve greater inhibition of EGFR activity. Another potential direction is the investigation of the use of 2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide in combination with other anti-cancer agents, which may enhance its therapeutic efficacy. Finally, there is also interest in studying the potential use of 2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide in other fields of research, such as cardiovascular disease and neurological disorders.
合成方法
The synthesis of 2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide involves several steps, starting with the reaction of 2-nitrobenzaldehyde with cyclohexylamine to form 2-(cyclohexylamino)benzaldehyde. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the corresponding amide. The final step involves the reduction of the nitro group to form the target compound.
科学研究应用
2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxoisoindoline-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields of research. One of the main areas of interest is cancer research, where this compound has shown promising results in inhibiting the activity of specific tyrosine kinases that are involved in the development and progression of cancer.
属性
分子式 |
C23H24N2O4 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC 名称 |
2-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexyl-3-oxo-1H-isoindole-1-carboxamide |
InChI |
InChI=1S/C23H24N2O4/c26-22(24-16-6-2-1-3-7-16)21-17-8-4-5-9-18(17)23(27)25(21)13-15-10-11-19-20(12-15)29-14-28-19/h4-5,8-12,16,21H,1-3,6-7,13-14H2,(H,24,26) |
InChI 键 |
SIJHCFMTFGFHOB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2C3=CC=CC=C3C(=O)N2CC4=CC5=C(C=C4)OCO5 |
规范 SMILES |
C1CCC(CC1)NC(=O)C2C3=CC=CC=C3C(=O)N2CC4=CC5=C(C=C4)OCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-8-thia-1,3,5,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,9,11,13,15-hexaen-6-imine](/img/structure/B293055.png)
![2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B293057.png)
![N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B293059.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(1,3-benzodioxol-5-yl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B293060.png)
![1-[3-amino-5-anilino-4-(1H-benzimidazol-2-yl)-2-thienyl]ethanone](/img/structure/B293061.png)
![4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-ylamine](/img/structure/B293064.png)
![(4Z)-2-methoxy-4-[[2-(3-prop-2-enyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B293068.png)
![4-oxo-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide](/img/structure/B293069.png)
![2-[(3-amino-4,6-diphenylfuro[2,3-b]pyridin-2-yl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B293070.png)
![2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-methyl-6-phenylnicotinonitrile](/img/structure/B293071.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]pyrimido[5,4-c]cinnolin-4(3H)-one](/img/structure/B293072.png)
![3-(4-Acetyl-5-{4-nitrophenyl}-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B293075.png)
![3-[4-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B293076.png)
![3-[4-Acetyl-5-(2-chlorophenyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B293077.png)